tert-butyl (2-(bis(tert-butoxycarbonyl)amino)-9-((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)-9H-purin-6-yl)(cyclopropyl)carbamate
Description
This compound is a highly functionalized purine derivative featuring multiple protective groups and stereochemical complexity. Its structure includes:
- A purine core substituted at the 6-position with a cyclopropyl carbamate group.
- A cyclopent-2-en-1-yl moiety at the 9-position, which is further functionalized with a hydroxymethyl group in the (1R,4S) configuration.
- Bis(tert-butoxycarbonyl) (Boc) protection on the amino group at the 2-position of the purine ring.
This molecule is likely a synthetic intermediate in medicinal chemistry, particularly for nucleotide analogs or kinase inhibitors, where the Boc groups enhance solubility and stability during synthesis . The stereochemistry of the cyclopentene ring and the hydroxymethyl group may influence its binding affinity to biological targets, such as enzymes or receptors involved in signal transduction .
Properties
Molecular Formula |
C29H42N6O7 |
|---|---|
Molecular Weight |
586.7 g/mol |
IUPAC Name |
tert-butyl N-[2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]purin-6-yl]-N-cyclopropylcarbamate |
InChI |
InChI=1S/C29H42N6O7/c1-27(2,3)40-24(37)34(18-12-13-18)22-20-21(33(16-30-20)19-11-10-17(14-19)15-36)31-23(32-22)35(25(38)41-28(4,5)6)26(39)42-29(7,8)9/h10-11,16-19,36H,12-15H2,1-9H3/t17-,19+/m1/s1 |
InChI Key |
XTNPTFQKNVIJOQ-MJGOQNOKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C1CC1)C2=NC(=NC3=C2N=CN3[C@@H]4C[C@@H](C=C4)CO)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CC1)C2=NC(=NC3=C2N=CN3C4CC(C=C4)CO)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Regioselective Modification at the Purine 6-Position
Following N9 alkylation, the 6-chloro substituent is replaced with a cyclopropyl carbamate. A two-step sequence is employed:
-
Amination : Reacting 6-chloro intermediate 2 with cyclopropylamine in n-butanol at 120°C for 13 hours introduces the cyclopropyl group . Diisopropylethylamine (DIPEA) facilitates deprotonation, achieving 76% yield for analogous structures .
-
Carbamate Formation : The resulting amine is treated with tert-butoxycarbonyl (Boc) anhydride in dichloromethane (DCM) with catalytic 4-dimethylaminopyridine (DMAP). This step proceeds quantitatively under mild conditions, as evidenced by similar protocols in prodrug synthesis .
Bis-Boc Protection of the 2-Amino Group
The 2-amino group undergoes double Boc protection to prevent undesired side reactions. Using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with triethylamine (TEA) at 0°C to room temperature ensures complete bis-acylation . This method, optimized for purine derivatives, avoids over-acylation at other reactive sites, such as the N7 position . Nuclear magnetic resonance (NMR) monitoring confirms the absence of side products, with yields exceeding 85% .
Stereochemical Considerations in Cyclopentene Coupling
The (1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl group is introduced via stereospecific alkylation. Patent WO1991015490A1 details the use of chiral starting materials and palladium catalysis to enforce cis-configuration . For instance, enzymatic resolution with adenosine deaminase selectively hydrolyzes undesired enantiomers, achieving >98% enantiomeric excess (ee) . This step is pivotal for maintaining the compound’s biological relevance, as stereochemistry influences target binding.
Final Assembly and Purification
The fully protected intermediate undergoes global deprotection and purification. Hydrolysis of methyl carbonate protecting groups on the cyclopentene moiety is achieved with aqueous acetic acid (80%) at room temperature . Subsequent flash chromatography on silica gel (chloroform:methanol, 24:1) isolates the final product. High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR validate structural integrity, with typical yields of 60–70% after purification .
Analytical Validation and Optimization
Table 1: Key Reaction Conditions and Yields
Optimization studies highlight the sensitivity of palladium catalysts to oxygen and moisture, necessitating strict anhydrous conditions . Alternative solvents like acetonitrile (ACN) improve regioselectivity in Boc protection steps, reducing byproduct formation .
Challenges and Alternative Approaches
-
Regioselectivity : Competing N7 alkylation is mitigated using bulky bases (e.g., DIPEA) and low-temperature Boc protection .
-
Stereochemical Drift : Enzymatic resolution ensures enantiopurity, though it adds cost and complexity .
-
Solubility Issues : Polar aprotic solvents (DMSO, DMF) enhance intermediate solubility but require thorough removal during purification .
Chemical Reactions Analysis
Types of Reactions
tert-butyl (2-(bis(tert-butoxycarbonyl)amino)-9-((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)-9H-purin-6-yl)(cyclopropyl)carbamate: can
Biological Activity
The compound tert-butyl (2-(bis(tert-butoxycarbonyl)amino)-9-((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)-9H-purin-6-yl)(cyclopropyl)carbamate is a complex organic molecule with potential biological applications. Its structure suggests it may interact with various biological pathways, particularly in the context of cancer and inflammatory diseases. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Structural Overview
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₅H₃₁N₄O₈
- CAS Number : 152120-54-2
- Key Functional Groups :
- Tert-butoxycarbonyl (Boc) groups
- Cyclopropyl moiety
- Purine derivative
Research indicates that compounds similar to tert-butyl carbamate may function as inhibitors of key signaling pathways involved in inflammation and cancer progression. Specifically, they may target:
- IKKα/IKKβ Pathway : These kinases are crucial in regulating NF-κB signaling, a pathway implicated in inflammatory responses and cancer cell survival. Selective inhibition of IKKα has shown promise in reducing tumor growth while minimizing side effects associated with IKKβ inhibition .
- Cell Cycle Regulation : The compound's purine structure suggests potential interactions with nucleic acid synthesis and cell cycle regulation, which are critical in cancer therapeutics.
In Vitro Studies
Various studies have assessed the biological activity of similar compounds, focusing on their inhibitory effects on cellular pathways:
- Inhibition of IKKα : Compounds structurally related to tert-butyl carbamate have demonstrated IC50 values in the low micromolar range against IKKα, indicating significant potential as anti-inflammatory or anticancer agents .
| Compound | Target | IC50 (μM) |
|---|---|---|
| Compound A | IKKα | 0.5 |
| Compound B | IKKβ | 1.2 |
| tert-butyl carbamate | IKKα | TBD |
Case Studies
- Anti-Cancer Activity : A study involving a series of purine derivatives showed that compounds with similar structures to tert-butyl carbamate exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
- Anti-Inflammatory Effects : Research has indicated that compounds targeting IKKα can reduce pro-inflammatory cytokine production in vitro. For instance, treatment with a related compound resulted in a significant decrease in TNF-alpha levels in macrophage cultures .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , with a molecular weight of 586.68 g/mol. The structure features multiple functional groups, including carbamate and purine derivatives, which contribute to its biological activity and reactivity in synthetic pathways.
Anticancer Research
One of the most promising applications of tert-butyl (2-(bis(tert-butoxycarbonyl)amino)-9-((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)-9H-purin-6-yl)(cyclopropyl)carbamate is in the development of anticancer agents. Research has indicated that compounds with purine structures can inhibit specific enzymes involved in cancer cell proliferation. This compound may serve as a precursor for synthesizing more potent analogs targeting these pathways.
Enzyme Inhibition Studies
The compound has been studied for its potential to inhibit enzymes such as protein kinases, which are crucial in various signaling pathways associated with cancer and other diseases. The presence of the purine moiety suggests that it could mimic ATP or other nucleotide substrates, making it a candidate for further exploration in enzyme inhibition assays.
Synthesis of Bioactive Compounds
This compound can be utilized as an intermediate in the synthesis of more complex bioactive molecules. Its structure allows for modifications that can lead to new compounds with enhanced biological activities.
Case Study: Synthesis Pathway
A recent study demonstrated the use of this compound in a multi-step synthesis pathway leading to a novel class of kinase inhibitors. The reaction conditions were optimized to improve yield and purity, showcasing its utility in synthetic methodologies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with other Boc-protected purine derivatives and carbamates. Below is a detailed comparison based on synthesis, reactivity, and spectroscopic
Table 1: Structural and Functional Comparison
Key Findings :
Synthetic Complexity: The target compound requires stereoselective cyclopentene functionalization, unlike simpler Boc-protected analogs (e.g., tert-butyl (2-(4-aminophenyl)cyclopropyl)carbamate), which are synthesized via standard Boc protection and coupling reactions .
Reactivity : The Boc groups at the 2-position of the purine ring hinder electrophilic substitution reactions, necessitating harsh deprotection conditions (e.g., TFA/CH2Cl2) compared to silyl-protected derivatives .
Spectroscopic Signatures :
- The purine H-8 proton consistently appears at δ 8.46 ppm across analogs, confirming the integrity of the purine core .
- Boc-group signals (δH 1.47 ppm, δC 82.2 ppm) are conserved in all Boc-containing derivatives .
Biological Relevance : Analogs with cyclopropyl carbamate groups (e.g., the target compound) exhibit enhanced metabolic stability compared to ethyl or methyl carbamates, as evidenced by in vitro microsomal assays .
Q & A
Q. What synthetic strategies are recommended to achieve high stereochemical purity in this compound?
The synthesis involves multi-step protocols with strict control over reaction conditions. Key steps include:
- Use of chiral catalysts (e.g., asymmetric hydrogenation) or enantioselective reagents to establish stereocenters in the cyclopentene and cyclopropane moieties .
- Sequential protection/deprotection of amino groups using tert-butoxycarbonyl (Boc) groups to prevent side reactions .
- Purification via column chromatography with gradients of dichloromethane (DCM) and methanol to isolate the target compound .
Q. Which analytical techniques are critical for structural confirmation?
- 1H/13C NMR : Assign peaks to verify regiochemistry and stereochemistry, particularly for the cyclopropane and cyclopentene groups .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve absolute stereochemistry for crystallizable intermediates .
Q. How should this compound be stored to ensure stability?
- Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C .
- Avoid exposure to moisture, as hydrolysis of the carbamate group can occur .
Q. What are common synthetic impurities, and how are they mitigated?
- Incomplete Boc Protection : Monitor reactions via TLC and optimize reaction times .
- Epimerization : Use low-temperature conditions during deprotection steps .
- By-products from cyclopropane ring strain : Employ mild reagents (e.g., non-acidic conditions) to prevent ring-opening .
Q. What solvent systems are optimal for purification?
- Normal-phase chromatography : DCM/MeOH (95:5 to 85:15) for polar impurities .
- Reverse-phase HPLC : Acetonitrile/water with 0.1% formic acid for high-resolution separation .
Advanced Research Questions
Q. How to resolve discrepancies between theoretical and observed spectroscopic data?
- Cross-validate with 2D NMR (COSY, NOESY) to confirm spatial proximity of protons .
- Perform density functional theory (DFT) calculations to predict NMR shifts and compare with experimental data .
- Consult structural analogs (e.g., tert-butyl carbamates with cyclopropane motifs) for benchmark data .
Q. What experimental design approaches optimize reaction yields and stereoselectivity?
- Design of Experiments (DoE) : Vary factors like temperature, catalyst loading, and solvent polarity using a full factorial design .
- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions .
- Example table for optimization:
| Factor | Levels Tested | Optimal Condition |
|---|---|---|
| Temperature (°C) | 0, 25, 50 | 25 |
| Catalyst Loading (mol%) | 1, 5, 10 | 5 |
| Solvent | THF, DCM, Acetonitrile | THF |
Q. How do the cyclopropane and cyclopentene moieties influence pharmacokinetics?
- Cyclopropane : Enhances metabolic stability by reducing ring-opening susceptibility compared to linear alkyl chains .
- Cyclopentene : Balances hydrophilicity (via hydroxymethyl group) and lipophilicity, improving membrane permeability .
- Structure-Activity Relationship (SAR) : Modifications to the cyclopropane ring (e.g., fluorination) can alter binding affinity to biological targets .
Q. What degradation pathways occur under physiological conditions?
- Carbamate Hydrolysis : Predominant in acidic/alkaline conditions, releasing tert-butanol and CO2 .
- Oxidative Degradation : Catalyzed by cytochrome P450 enzymes, leading to hydroxylated metabolites .
- Stability Testing : Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .
Q. How to evaluate biological target interactions computationally?
- Molecular Docking : Use AutoDock Vina to predict binding modes with enzymes (e.g., kinases) .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories in explicit solvent .
- Pharmacophore Modeling : Identify critical interaction sites (e.g., hydrogen bonds with the purine core) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
